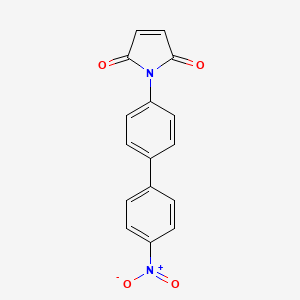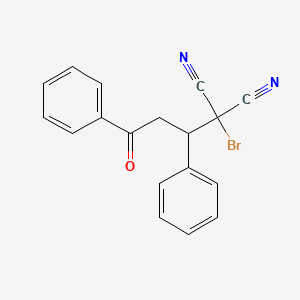
1-(4'-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a pyrrole-2,5-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce the nitro group. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Formation of Pyrrole-2,5-dione: The next step involves the formation of the pyrrole-2,5-dione moiety. This can be achieved through various synthetic routes, including the reaction of maleic anhydride with an appropriate amine.
Coupling Reaction: The final step involves the coupling of the nitrobiphenyl derivative with the pyrrole-2,5-dione moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of 1-(4’-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and sodium perborate.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions typically use halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione has various scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1-(4’-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Nitrobiphenyl: A simpler nitroaromatic compound with similar structural features but lacking the pyrrole-2,5-dione moiety.
1-(4’-Aminobiphenyl-4-yl)-1H-pyrrole-2,5-dione: A derivative with an amine group instead of a nitro group, exhibiting different chemical reactivity and biological activity.
Uniqueness
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione is unique due to the presence of both the nitro group and the pyrrole-2,5-dione moiety, which confer distinct chemical and biological properties
属性
分子式 |
C16H10N2O4 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
1-[4-(4-nitrophenyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C16H10N2O4/c19-15-9-10-16(20)17(15)13-5-1-11(2-6-13)12-3-7-14(8-4-12)18(21)22/h1-10H |
InChI 键 |
XRVSQERMLPPYSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(naphthalen-1-yl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15153226.png)
![2-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B15153233.png)
![4-methyl-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153239.png)
![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B15153245.png)
![1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B15153256.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153264.png)
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153272.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B15153291.png)

![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
